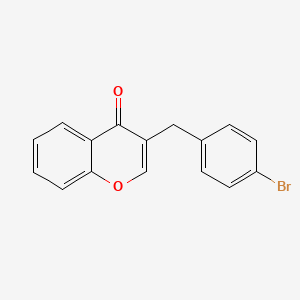
3,3,8,8-Tetramethylcyclooctane-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,8,8-Tetramethylcyclooctane-1,2-dione is an organic compound with the molecular formula C₁₂H₂₀O₂. It is characterized by a cyclooctane ring substituted with four methyl groups at positions 3 and 8, and two ketone groups at positions 1 and 2.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,8,8-Tetramethylcyclooctane-1,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxy-3,3,8,8-tetramethylcyclooctane with an oxidizing agent to form the desired diketone . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridinium chlorochromate (PCC).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
化学反応の分析
Types of Reactions: 3,3,8,8-Tetramethylcyclooctane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or esters.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
3,3,8,8-Tetramethylcyclooctane-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,3,8,8-Tetramethylcyclooctane-1,2-dione involves its interaction with specific molecular targets. The compound’s diketone structure allows it to participate in redox reactions, potentially affecting cellular pathways and enzyme activities. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Cyclooctane-1,2-dione: Lacks the methyl substitutions, resulting in different chemical properties and reactivity.
3,3,8,8-Tetramethylcyclooctane: Lacks the diketone groups, affecting its chemical behavior and applications.
Uniqueness: 3,3,8,8-Tetramethylcyclooctane-1,2-dione is unique due to its combination of a cyclooctane ring with both methyl and diketone substitutions. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .
特性
CAS番号 |
81578-43-0 |
|---|---|
分子式 |
C12H20O2 |
分子量 |
196.29 g/mol |
IUPAC名 |
3,3,8,8-tetramethylcyclooctane-1,2-dione |
InChI |
InChI=1S/C12H20O2/c1-11(2)7-5-6-8-12(3,4)10(14)9(11)13/h5-8H2,1-4H3 |
InChIキー |
OFUVUDZHGRTQMW-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCCC(C(=O)C1=O)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


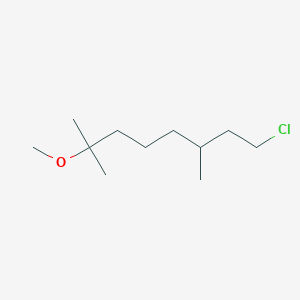
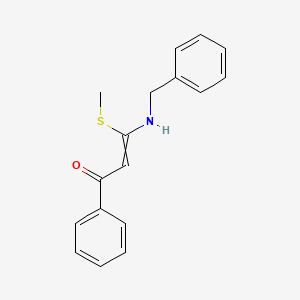
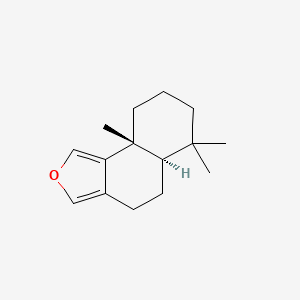
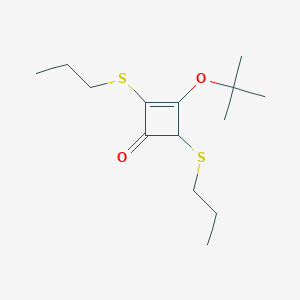

![4'-Cyano[1,1'-biphenyl]-4-yl 4'-pentyl[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B14420412.png)
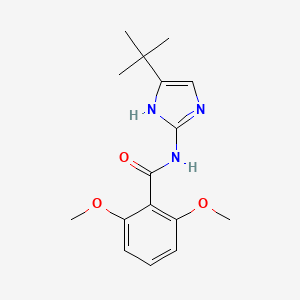
![5-Bromo-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14420418.png)
![4,7-Diphenyl-8-sulfanylidene-2,8-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B14420420.png)
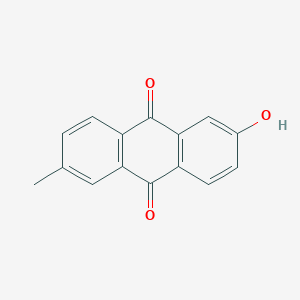

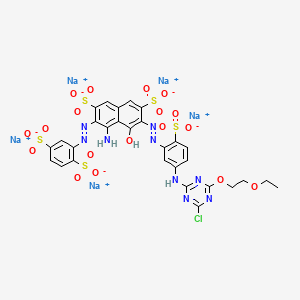
![ethyl N-[6-amino-5-nitro-4-[[2-(4-nitrophenyl)-2-oxoethyl]amino]pyridin-2-yl]carbamate](/img/structure/B14420428.png)
